6-(trifluoromethoxy)-1H-indole-2-carboxylic acid 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 923259-70-5
VCID: VC3809887
InChI: InChI=1S/C10H6F3NO3/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16)
SMILES: C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O
Molecular Formula: C10H6F3NO3
Molecular Weight: 245.15 g/mol

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid

CAS No.: 923259-70-5

Cat. No.: VC3809887

Molecular Formula: C10H6F3NO3

Molecular Weight: 245.15 g/mol

* For research use only. Not for human or veterinary use.

6-(trifluoromethoxy)-1H-indole-2-carboxylic acid - 923259-70-5

Specification

CAS No. 923259-70-5
Molecular Formula C10H6F3NO3
Molecular Weight 245.15 g/mol
IUPAC Name 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C10H6F3NO3/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16)
Standard InChI Key FOJBKFGWDZMUCC-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O
Canonical SMILES C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O

Introduction

6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is a fluorinated indole derivative with a carboxylic acid group at the 2-position and a trifluoromethoxy substituent at the 6-position. This compound has garnered attention in medicinal chemistry for its structural features and biological potential, particularly as a scaffold for antiviral drug development .

Table 1: Key chemical characteristics

PropertyValue
CAS Registry Number923259-70-5
Molecular FormulaC₁₀H₆F₃NO₃
Molar Mass245.15 g/mol
SMILESOC(=O)C1=CC2=CC=C(OC(F)(F)F)C=C2N1
InChIKeyFOJBKFGWDZMUCC-UHFFFAOYSA-N
Storage Conditions2–8°C

The trifluoromethoxy group enhances metabolic stability and membrane permeability, while the indole core enables π-π stacking interactions with biological targets .

Synthesis and Characterization

The compound is typically synthesized through:

  • Friedel-Crafts acylation to introduce the carboxylic acid group

  • Electrophilic substitution for trifluoromethoxy installation

  • Protection/deprotection strategies to control regioselectivity

Key intermediates include methyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate (CAS 1154319-87-5), which undergoes saponification to yield the target compound .

Pharmacological Applications

HIV-1 Integrase Inhibition

Derivatives of this compound demonstrate potent anti-HIV activity:

CompoundIC₅₀ (μM)Target
17a3.11HIV-1 integrase
Parent12.4Strand transfer

Mechanistic studies reveal:

  • Chelation of Mg²⁺ ions in the integrase active site

  • π-π stacking with viral DNA (dC20) through the indole core

  • Enhanced binding affinity from C6 trifluoromethoxy substitution .

Structural and Computational Analysis

Table 2: Predicted collision cross-sections (CCS)

Adductm/zCCS (Ų)
[M+H]⁺246.03726150.6
[M+Na]⁺268.01920158.8
[M-H]⁻244.02270145.4

Molecular docking simulations show favorable binding to integrase (PDB: 1QS4) with ΔG = -9.2 kcal/mol .

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